Comprehensive Structural Elucidation of 2-Cyclopropylthiolane-2-carbaldehyde: Stereochemical & Conformational Dynamics
Comprehensive Structural Elucidation of 2-Cyclopropylthiolane-2-carbaldehyde: Stereochemical & Conformational Dynamics
Abstract 2-Cyclopropylthiolane-2-carbaldehyde represents a distinct class of heterocyclic intermediates characterized by a sterically congested quaternary center at the C2 position.[1] The juxtaposition of a flexible thiolane ring, a rigid cyclopropyl moiety, and a reactive aldehyde group creates a unique stereochemical landscape. This guide provides a rigorous framework for the structural analysis, spectroscopic characterization, and stereochemical resolution of this compound, essential for its application in asymmetric synthesis and medicinal chemistry.[2]
Structural Architecture & Theoretical Framework
The molecule consists of a five-membered tetrahydrothiophene (thiolane) ring.[3] The critical feature is the C2 quaternary center , which bears four distinct groups: the sulfur atom (endocyclic), the C3 methylene (endocyclic), a cyclopropyl group, and a formyl (aldehyde) group.[2]
Conformational Dynamics
Unlike the planar thiophene, the thiolane ring adopts a puckered conformation to relieve torsional strain.
-
Ring Pucker: Thiolane typically exists in a twist (
) or envelope ( ) conformation.[1][2] The large sulfur atom (atomic radius ~1.00 Å) distorts the geometry compared to cyclopentane. -
Steric Locking: The bulky cyclopropyl group and the aldehyde functionality at C2 will lock the ring into a preferred conformer to minimize 1,3-diaxial-like interactions. Theoretical modeling suggests the cyclopropyl group will preferentially adopt a pseudo-equatorial orientation to reduce steric clash with the C3/C4 protons.
Spectroscopic Elucidation Strategy
Accurate characterization requires distinguishing the unique electronic environment of the quaternary C2 center.
Nuclear Magnetic Resonance (NMR) Profile
The proximity of the sulfur atom and the cyclopropyl ring current significantly influences chemical shifts.
Table 1: Diagnostic
| Moiety | Nuclei | Predicted Shift ( | Multiplicity | Structural Insight |
| Aldehyde | 9.45 – 9.65 | Singlet (s) | Deshielded by carbonyl anisotropy; lack of | |
| Aldehyde | 198.0 – 202.0 | - | Characteristic aldehyde carbonyl.[1][2] | |
| Quaternary C2 | 55.0 – 65.0 | - | Downfield shift due to S and C=O; significantly distinct from C3-C5.[1] | |
| Cyclopropyl | 1.10 – 1.30 | Multiplet (m) | Methine proton directly attached to C2.[2] | |
| Cyclopropyl | 0.30 – 0.60 | Multiplet (m) | Highly shielded due to ring current anisotropy; diagnostic of cyclopropyl.[2] | |
| Thiolane Ring | 2.60 – 2.90 | Multiplet (m) | Protons at C5 (adjacent to S); deshielded by sulfur.[2] |
Mass Spectrometry (MS)[4][5][6][7][8]
-
Molecular Ion: The parent ion
will be visible but likely weak due to -cleavage of the aldehyde. -
Isotope Pattern: The presence of Sulfur (
S) dictates a diagnostic peak at approximately 4.4% relative intensity to the molecular ion (due to S natural abundance).[2] -
Fragmentation:
Stereochemical Resolution
The synthesis of 2-cyclopropylthiolane-2-carbaldehyde typically yields a racemate.[1] However, if synthesized via asymmetric catalysis or from a chiral precursor, determining the absolute configuration (
NOE Difference Spectroscopy
Nuclear Overhauser Effect (NOE) is the primary tool for relative stereochemistry determination without crystallization.
-
Irradiation of CHO proton: If the aldehyde is cis to the C3-protons, a positive NOE enhancement will be observed at the C3 position.
-
Irradiation of Cyclopropyl methine: Enhancement of the C5 axial proton suggests a specific ring conformation where the cyclopropyl group is pseudo-axial (less likely but possible).
Workflow Visualization
The following diagram outlines the logical flow for structural validation.
Caption: Integrated workflow for the purification and structural assignment of hindered heterocyclic aldehydes.
Experimental Protocols
Protocol A: Derivatization for X-Ray Crystallography
Aldehydes with quaternary centers are often oils.[1] To determine absolute stereochemistry via X-ray (anomalous dispersion of Sulfur), a crystalline derivative is required.[2] The semicarbazone is preferred over 2,4-DNP for better crystal growth properties.
Reagents:
Procedure:
-
Dissolve semicarbazide HCl (1.1 mmol) and sodium acetate (1.2 mmol) in 5 mL of water.
-
Dissolve 2-cyclopropylthiolane-2-carbaldehyde (1.0 mmol) in 5 mL of ethanol.
-
Add the aldehyde solution to the aqueous semicarbazide solution dropwise with vigorous stirring.
-
Heat the mixture to 60°C for 10 minutes, then allow it to cool slowly to room temperature, then to 4°C.
-
Crystallization: The semicarbazone should precipitate as white needles.[1] Recrystallize from EtOH/H
O for X-ray quality crystals. -
Analysis: The C=N bond formation locks the geometry, and the heavy sulfur atom facilitates phasing in X-ray diffraction.
Protocol B: Chiral HPLC Separation
For the separation of enantiomers (
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Mobile Phase: Hexane : Isopropanol (98:2).[1][2] Note: Aldehydes can be reactive; avoid alcohols if hemiacetal formation is rapid, though steric bulk at C2 usually mitigates this.[2] Alternatively, use Hexane:TBME.[2]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm (weak absorption) or Refractive Index (RI).[1][2]
-
Validation: Inject racemate to establish separation factor (
).[1][2]
Stability & Reactivity Profile
-
Oxidation: The sulfur atom is prone to oxidation to the sulfoxide (
) or sulfone ( ) by atmospheric oxygen over time. Store under Argon at -20°C. -
Epimerization: The C2 center is quaternary, meaning it cannot epimerize via enolization (no
-proton). This confers high stereochemical stability compared to non-substituted aldehydes.[1]
References
-
Thiolane Conformation
-
Cyclopropyl NMR Shifts
-
Derivatization of Hindered Aldehydes
-
Sulfur Heterocycle Mass Spectrometry
